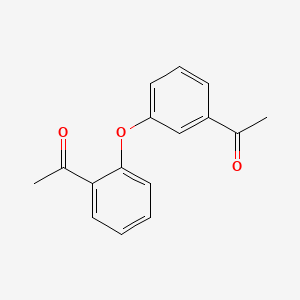
2,3'-Diacetyldiphenyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’-Diacetyldiphenyl Ether is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.29 g/mol. It is a useful research chemical compound, often utilized as a building block in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,3’-Diacetyldiphenyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method, however, is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
化学反応の分析
Types of Reactions: 2,3’-Diacetyldiphenyl Ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are unstable and can decompose explosively.
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like HI or HBr. .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Major Products Formed:
Oxidation: Formation of peroxides.
Acidic Cleavage: Formation of alcohols and alkyl halides.
科学的研究の応用
作用機序
The mechanism of action for 2,3’-Diacetyldiphenyl Ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, forming a good leaving group that can be eliminated via an S_N2 or S_N1 reaction mechanism . This reactivity is crucial for its role in various chemical syntheses.
類似化合物との比較
4,4’-Diacetyl-2,2’-dimethoxydiphenyl Ether: A similar diphenyl ether compound with additional methoxy groups.
3,3’-Dihydroxy-2,2’,4,4’-tetramethoxy-6,6’-dimethyldiphenyl Ether: Another diphenyl ether with hydroxyl and methoxy groups.
Uniqueness: 2,3’-Diacetyldiphenyl Ether is unique due to its specific acetyl groups attached to the diphenyl ether structure, which can influence its reactivity and applications in chemical synthesis.
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
1-[3-(2-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)12(2)18/h3-10H,1-2H3 |
InChIキー |
YQJRLNGBKUCOMU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




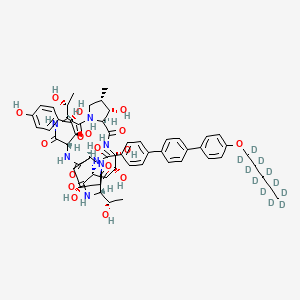
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)

![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)

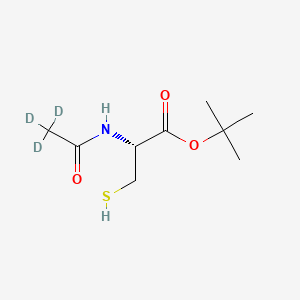
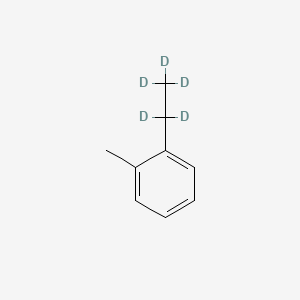
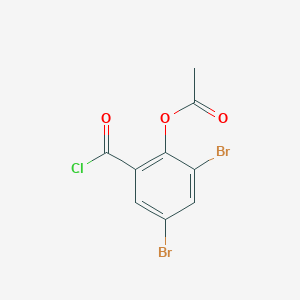
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
